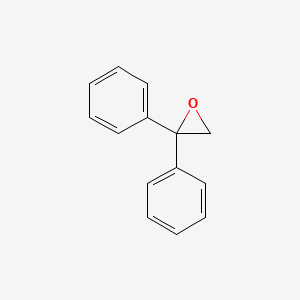

2,2-Diphenyloxirane

描述

Historical Context of Oxirane Chemistry and Evolution of Research on 2,2-Diphenyloxirane

The study of oxiranes, or epoxides, dates back to 1859 when Charles-Adolphe Wurtz first synthesized the simplest oxirane, ethylene (B1197577) oxide. newworldencyclopedia.orgacs.orgchemeurope.comwikipedia.org His method involved the treatment of 2-chloroethanol (B45725) with a base. newworldencyclopedia.orgchemeurope.com The industrial significance of ethylene oxide grew during World War I, where it served as a precursor to ethylene glycol and the chemical weapon mustard gas. newworldencyclopedia.orgchemeurope.com A major breakthrough in oxirane chemistry occurred in 1931 when Theodore Lefort discovered a method for the direct oxidation of ethylene to ethylene oxide using a silver catalyst, a process that remains the predominant industrial method today. newworldencyclopedia.orgchemeurope.com

Research specifically focusing on this compound has evolved to explore its unique reactivity, driven by the gem-diphenyl substitution on the epoxide ring. This structural feature influences the regioselectivity of its ring-opening reactions, a key aspect of its synthetic utility. acs.org Early investigations likely centered on its synthesis, often achieved through the epoxidation of 1,1-diphenylethylene (B42955). A common method for this transformation is the Prilezhaev reaction, which employs a peracid like meta-chloroperoxybenzoic acid (m-CPBA). ontosight.ai

More recent research has delved into the nuanced reactivity of this compound. For instance, studies have examined its behavior in radical-based epoxide opening reactions initiated by titanocenes. acs.orgnih.gov These investigations have provided evidence for the formation of a titanocene(III)-epoxide complex, offering insights into the inner-sphere electron transfer mechanism that governs the high regioselectivity of the ring-opening process. acs.orgnih.gov Furthermore, the photochemical properties of diphenyloxiranes, including the cis- and trans-isomers of 2,3-diphenyloxirane, have been explored, revealing pathways for photoisomerization and the formation of carbonyl ylides. researchgate.netcdnsciencepub.comacs.orgnih.govdntb.gov.ua

Significance of this compound as a Synthetic Intermediate

The significance of this compound in organic synthesis stems from the inherent strain of its three-membered ring, which makes it susceptible to ring-opening reactions with a variety of nucleophiles. ontosight.aicymitquimica.com This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The ring-opening of this compound can be catalyzed by both acids and bases. researchgate.netegyankosh.ac.in In acid-catalyzed reactions, the epoxide oxygen is protonated, leading to a carbocationic intermediate that is stabilized by the two phenyl groups. egyankosh.ac.in This intermediate is then attacked by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. egyankosh.ac.in The regioselectivity of this process is a key feature, with the nucleophile typically attacking the more substituted carbon atom due to the stability of the resulting carbocation.

This compound serves as a precursor for the synthesis of a range of valuable organic compounds, including:

Alcohols and Ethers: Reaction with water or alcohols under acidic or basic conditions yields diols or alkoxy alcohols, respectively. researchgate.net

Amines: Ring-opening with ammonia (B1221849) or amines provides access to β-amino alcohols, which are important building blocks in medicinal chemistry. ontosight.ai

Heterocycles: The reactivity of this compound has been harnessed in the synthesis of various heterocyclic systems. For example, its reaction with specific reagents can lead to the formation of tetrahydrofuran (B95107) derivatives. researchgate.net

Recent applications have highlighted its role in more complex synthetic strategies. For instance, (R)-3-(3-bromopropyl)-2,2-diphenyloxirane has been utilized in the synthesis of a new class of chiral tetrahydroselenophene-based catalysts for asymmetric cyclopropanation reactions. nih.govacs.org This demonstrates the utility of this compound in constructing chiral molecules with high enantioselectivity.

Scope of the Academic Review

This review will focus exclusively on the chemical properties and synthetic applications of this compound. The historical context provided serves to frame the evolution of research in this specific area of oxirane chemistry. The core of the review will detail the synthetic utility of this compound as an intermediate, supported by data from research findings.

The following table summarizes key reactions and products derived from this compound, illustrating its versatility as a synthetic intermediate.

| Reactant(s) | Catalyst/Conditions | Product(s) | Research Focus |

| 1,1-Diphenylethylene | m-CPBA | This compound | Synthesis of the epoxide |

| This compound, Alcohols | Ytterbium(III)triflate | β-Alkoxy alcohols | Catalytic ring-opening |

| This compound | Titanocene(III) complex | Ring-opened radical species | Mechanistic study of radical-based opening |

| cis- and trans-2,3-Diphenyloxirane (B7769596) | Photosensitizers (e.g., 1,4-dicyanonaphthalene) | Carbonyl ylides, Tetrahydrofuran derivatives | Photochemical ring-opening and cycloaddition |

| (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, Sodium selenide (B1212193) | - | Chiral tetrahydroselenophene | Synthesis of chiral catalysts |

This structured approach will provide a comprehensive and scientifically accurate overview of the chemistry of this compound, strictly adhering to the specified outline and excluding any information outside of this defined scope.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236886 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-59-7 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms of 2,2 Diphenyloxirane

Ring-Opening Pathways of the Oxirane Moiety

The cleavage of the carbon-oxygen bonds in the epoxide ring is the principal mode of reaction for 2,2-diphenyloxirane. The regioselectivity of this opening is dictated by the reaction conditions and the nature of the attacking species, influenced by the electronic and steric effects of the geminal phenyl groups.

Nucleophilic attack on the this compound ring can proceed via two distinct pathways depending on the reaction conditions. In neutral or basic media, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom—the unsubstituted methylene (B1212753) (CH₂) carbon. This pathway is favored due to the significant steric bulk of the two phenyl groups on the adjacent carbon.

Under acidic conditions, the mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack. This protonation leads to the development of a significant partial positive charge on the carbon atoms. The tertiary, benzylic carbon, stabilized by the two phenyl groups through resonance, can support this positive charge more effectively. This stabilization promotes nucleophilic attack at the more substituted carbon, leading to the cleavage of the benzylic C-O bond. egyankosh.ac.in An example of this reactivity is the ring-opening of this compound with allyl alcohol, which can be performed under either acidic or basic conditions to yield different olefinic ether products. researchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound

| Condition | Mechanism | Site of Attack | Product Type |

|---|---|---|---|

| Basic/Neutral | SN2 | Less substituted carbon (CH₂) | Primary Alcohol Derivative |

The reductive cleavage of the epoxide ring can be accomplished using various reducing agents, including metal hydrides and systems that generate radical anions. The reaction of epoxides with an excess of lithium in the presence of a catalytic amount of an aromatic electron carrier, such as 4,4′-di-tert-butylbiphenyl (DTBB), is a standard method for generating β-lithioalkoxides. researchgate.netresearchgate.net In the case of this compound, this process involves the transfer of an electron to the epoxide, leading to the formation of a radical anion intermediate. This intermediate rapidly cleaves the C-O bond that results in the most stable radical, which is the benzylic position. A second electron transfer then generates a dianion. For the related cis- and trans-2,3-diphenyloxirane (B7769596), this method produces a common organolithium intermediate. researchgate.netmmu.ac.ukacs.org

Alternatively, hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for the reductive opening of epoxides. thieme-connect.de For unsymmetrical epoxides, the hydride nucleophile typically attacks the less sterically hindered carbon atom, which for this compound is the CH₂ position. thieme-connect.de

Titanocene(III) reagents, particularly titanocene(III) chloride (Cp₂TiCl), are effective single-electron transfer agents for promoting the radical-based opening of epoxides. researchgate.net The interaction between this compound and Cp₂TiCl has been studied using magnetic resonance spectroscopy and quantum chemical calculations. acs.orgnih.gov The process begins with the complexation of the epoxide to the titanocene (B72419) complex, which involves the dissociation of the chloride ligand, resulting in the binding of the epoxide to a cationic titanocene(III) species. acs.orgnih.gov

This binding facilitates an inner-sphere electron transfer from the titanium(III) center to the epoxide, a step crucial for the high regioselectivity of the ring-opening. acs.orgnih.gov The resulting titanocene(III)-epoxide complex is short-lived, even at low temperatures (243 K), indicating the subsequent ring-opening is an exothermic process. acs.orgnih.gov While the paramagnetic titanocene(IV)-epoxide radical species formed after electron transfer is too transient to be observed directly, its existence has been confirmed through isotope labeling and spin-trapping experiments. acs.orgnih.gov The cleavage occurs at the benzylic C-O bond to generate the more stable tertiary radical, which can then participate in further reactions. researchgate.netnih.gov

Table 2: Key Species in Titanocene-Mediated Opening of this compound

| Species | Description | Observation Status |

|---|---|---|

| Cationic Titanocene(III)-Epoxide Complex | Formed by epoxide binding to [Cp₂Ti]⁺ after Cl⁻ dissociation. | Observed; persists for <5 min at 243 K. acs.orgnih.gov |

Oxidative Transformations of this compound

Beyond ring-opening, this compound serves as a pivotal intermediate in oxidative reactions, ultimately leading to the formation of carbonyl compounds through the cleavage of carbon-carbon bonds.

This compound can be directly converted into carbonyl compounds. In a notable transformation, when this compound was used as the starting material in an oxidative environment mediated by poly(ethylene glycol) dimethyl ether (PEGDME) and molecular oxygen, it yielded diphenylmethanone, a ketone, in 99% yield. atamanchemicals.comrsc.orgresearchgate.net This high-yield conversion underscores its role as a direct precursor to the corresponding ketone.

A plausible mechanism suggests that the solvent, PEGDME, is first oxidized by O₂ to generate a peroxyl radical. atamanchemicals.comrsc.org This radical then facilitates the oxidation of the parent olefin (1,1-diphenylethylene) to form a transient 3,3-diphenyl-1,2-dioxetane intermediate. atamanchemicals.comrsc.org This dioxetane is subsequently converted to the more stable this compound intermediate, which is then further oxidized by the peroxyl radical to yield the final product, diphenylmethanone. atamanchemicals.comresearchgate.netrsc.org The confirmation of this compound as an intermediate that leads to the final product in near-quantitative yield solidifies its importance in this transformation pathway. rsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Diphenyloxirane |

| 4,4′-di-tert-butylbiphenyl (DTBB) |

| Allyl alcohol |

| Diphenylmethanone |

| Lithium aluminum hydride |

| Poly(ethylene glycol) dimethyl ether (PEGDME) |

| Titanocene(III) chloride |

| 1,1-Diphenylethylene (B42955) |

Rearrangement Reactions

Acid-Catalyzed Rearrangements

The acid-catalyzed ring-opening of epoxides like this compound is a fundamental reaction that proceeds under significantly milder conditions than for other ethers due to the inherent ring strain of the three-membered ring. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group. libretexts.org Subsequently, the carbon-oxygen bond begins to break, leading to a buildup of positive charge on the carbon atom. libretexts.org In the case of unsymmetrical epoxides, the nucleophilic attack is regioselective. For epoxides with primary or secondary carbons, the attack generally occurs at the less substituted carbon in an SN2-like manner. libretexts.org However, when a tertiary carbon is present, as in the case of 2-methyl-1,2-epoxypropane, the attack preferentially happens at the more substituted carbon, a characteristic of an SN1-like mechanism. libretexts.org This suggests that the transition state possesses significant carbocationic character. libretexts.org

The mechanism is often described as a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org While a full carbocation intermediate may not form, the transition state has substantial SN1 character, with the positive charge being stabilized by the substituents. libretexts.orglibretexts.org For instance, the acid-catalyzed reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr results in the nucleophilic attack at the tertiary carbon. libretexts.org

In the context of this compound, the presence of two phenyl groups on one of the carbons significantly influences the rearrangement. Under acidic conditions, it can undergo a Meinwald rearrangement to form 2,2-diphenylacetaldehyde. mdpi.com The reaction of trans-2,3-diphenyloxirane in ethanol (B145695) with an acid catalyst yields a mixture of products, including those from both retention and inversion of configuration, highlighting the complex nature of the competing reaction pathways. oup.com The stereochemical outcome of the acid-catalyzed ethanolysis of trans-2,3-diphenyloxirane is sensitive to the solvent composition. In pure ethanol, the reaction proceeds with a significant degree of both retention and inversion of configuration. oup.com The proportion of the product formed with retention of configuration increases when ethanol is diluted with solvents like acetonitrile. oup.com

Table 1: Products of Acid-Catalyzed Ethanolysis of trans-2,3-Diphenyloxirane This table is interactive. Users can sort and filter the data.

| Product | Structure | Stereochemistry |

|---|---|---|

| threo-2-ethoxy-1,2-diphenylethanol | Ph-CH(OEt)-CH(OH)-Ph | Retention |

| erythro-2-ethoxy-1,2-diphenylethanol | Ph-CH(OEt)-CH(OH)-Ph | Inversion |

| Diphenylacetaldehyde (B122555) | Ph₂CH-CHO | Rearrangement |

| Diphenylacetaldehyde diethyl acetal | Ph₂CH-CH(OEt)₂ | Acetal Formation |

Data sourced from oup.com

Photochemical Rearrangements and Carbonyl Ylide Formation

The photochemistry of aryloxiranes, including this compound, is characterized by the formation of carbonyl ylides. cdnsciencepub.comcdnsciencepub.com This process can be initiated through direct irradiation or photosensitized electron transfer. cdnsciencepub.com In the photosensitized (electron transfer) process, irradiation of cis- and trans-2,3-diphenyloxirane leads to the cleavage of the oxirane carbon-carbon bond and the subsequent formation of a carbonyl ylide. cdnsciencepub.comcdnsciencepub.com This mechanism involves the formation of the oxirane radical cation, which then cleaves. cdnsciencepub.comcdnsciencepub.com Back electron transfer from the sensitizer (B1316253) radical anion then produces the carbonyl ylide. cdnsciencepub.comcdnsciencepub.com

These highly reactive carbonyl ylide intermediates can be trapped by various dipolarophiles. For example, the carbonyl ylides generated from 2,3-diphenyloxirane have been successfully trapped with acrylonitrile, maleonitrile, and fumaronitrile (B1194792) to yield isomeric tetrahydrofuran (B95107) derivatives. cdnsciencepub.com The formation of these adducts provides strong evidence for the intermediacy of carbonyl ylides. cdnsciencepub.com

The dynamics of the ring closure of the carbonyl ylide derived from trans-2,3-diphenyloxirane have been studied in detail. acs.org The ultraviolet photolysis of trans-2,3-diphenyloxirane (TDPO) leads to the formation of a trans-ylide, which then undergoes a conrotatory ring closure to exclusively form cis-2,3-diphenyloxirane (CDPO), a process predicted by orbital symmetry rules. acs.org

Table 2: Sensitizers for Photochemical Carbonyl Ylide Formation from 2,3-Diphenyloxirane This table is interactive. Users can sort and filter the data.

| Sensitizer (Electron Acceptor) | Effectiveness |

|---|---|

| 1,4-Dicyanonaphthalene | Effective |

| 1,4-Dicyanobenzene | Effective |

| Dimethyl terephthalate | Effective |

| Methyl 4-cyanobenzoate | Effective |

| 1-Cyanonaphthalene | Ineffective |

Data sourced from cdnsciencepub.com

Stereochemical Aspects and Chirality in this compound Reactions

Stereospecificity in Synthesis and Transformation

The synthesis and reactions of this compound can exhibit high degrees of stereospecificity. For example, the chemo-enzymatic epoxidation of cis- and trans-stilbene (B89595) using lipase (B570770) provides a stereospecific route to the corresponding cis- and trans-1,2-diphenyloxiranes. beilstein-journals.org Similarly, stereoselective and stereospecific syntheses of polysubstituted tetrahydronaphthols have been developed based on the Michael addition of ortho-lithiated stilbene (B7821643) oxides. sigmaaldrich.com

The transformations of this compound can also be stereospecific. For instance, the reaction of (2R,3S)-2,3-diphenyl oxirane with triethylaluminum, catalyzed by a Lewis base, proceeds stereoselectively. researchgate.net Furthermore, the cycloaddition of carbon dioxide to chiral epoxides can yield chiral cyclic carbonates with remarkable stereoretention. diva-portal.org However, the cycloaddition of CO₂ to cis- and trans-stilbene oxide to form trans-1,2-diphenylethylene cyclic carbonate shows that the reaction is sensitive to steric effects. diva-portal.org

Enantioselectivity in Catalytic Processes and Chiral Induction

Enantioselective catalysis plays a crucial role in the reactions of this compound, enabling the synthesis of chiral molecules with high enantiomeric excess. Chiral catalysts have been developed for a variety of transformations involving this epoxide. For example, new chiral tetrahydroselenophene catalysts, synthesized from (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, have been used for the asymmetric cyclopropanation of (E)-chalcones, achieving excellent enantioselectivities (up to 99% ee). researchgate.net

Chiral zeolite catalysts, such as GTM-3, have demonstrated the ability to perform enantioselective catalytic ring-opening of bulky substrates like trans-stilbene oxide with alcohols, yielding products with significant enantiomeric excesses. csic.esacs.org These catalysts can promote the transformation of one enantiomer of trans-stilbene oxide via an SN2 mechanism with inversion of configuration, while the other enantiomer reacts through an SN1-like mechanism. acs.orgnih.gov

The concept of Asymmetric Counteranion-Directed Catalysis (ACDC) has also been applied to the epoxidation of alkenes, where ion-pair catalysts composed of achiral metal-salen cations and chiral counteranions can achieve high enantioselectivities. uni-koeln.de Furthermore, fructose-derived ketones have been shown to be efficient mediators for the asymmetric epoxidation of trans-olefins. acs.org

Table 3: Examples of Enantioselective Reactions Involving Diphenyloxirane Derivatives This table is interactive. Users can sort and filter the data.

| Reaction | Chiral Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Chiral Tetrahydroselenophene | (E)-Chalcones | Cyclopropanes | Up to 99% |

| Catalytic Epoxide Ring-Opening | Chiral Zeolite GTM-3 | trans-Stilbene oxide | Ring-opened products | Up to 30% |

| Asymmetric Epoxidation | Fructose-Derived Ketone | trans-Olefins | Epoxides | High |

Data sourced from researchgate.netcsic.esacs.org

Catalytic Strategies in 2,2 Diphenyloxirane Transformations

Transition Metal Catalysis

Transition metals offer a diverse toolkit for the activation and transformation of epoxides. Their ability to act as Lewis acids, participate in redox cycles, and mediate radical processes enables a variety of reaction pathways, including ring-opening, isomerization, and deoxygenation.

Titanocene(III) complexes, particularly titanocene (B72419) monochloride (Cp₂TiCl), are powerful single-electron transfer agents capable of mediating the reductive opening of epoxides. The reaction with 2,2-diphenyloxirane has been studied to understand the fundamental steps of this process.

Research Findings: The interaction between this compound and Cp₂TiCl involves the binding of the epoxide to the titanocene complex. This complexation is associated with the dissociation of a chloride ligand, resulting in the formation of a cationic titanocene(III)-epoxide species. pageplace.deacs.org This intermediate is short-lived, persisting for less than five minutes even at 243 K, which suggests the subsequent ring-opening is an exothermic process. pageplace.deacs.org Through a combination of isotope labeling and spin-trapping experiments, evidence for a transient paramagnetic titanocene(IV)-epoxide radical species has been unequivocally demonstrated. pageplace.de The observation of the titanocene(III)–epoxide complex provides direct evidence for an inner-sphere electron transfer mechanism, which is responsible for the high regioselectivity of the ring-opening reaction. pageplace.deacs.org

In a practical application, titanocene dichloride (Cp₂TiCl₂) used in substoichiometric amounts with manganese as a stoichiometric reductant can effectively catalyze the reductive opening of this compound to yield 2,2-diphenylethanol. This method demonstrates good chemoselectivity and regioselectivity for the primary alcohol.

| Substrate | Catalyst System | Product | Yield | Reference |

| This compound | 5 mol% Ti(Cp)₂Cl₂, Mn dust, cyclohexa-1,4-diene, collidine•HCl | 2,2-Diphenylethanol | 88% | nih.gov |

Homogeneous rhodium catalysts are well-known for their ability to isomerize epoxides to carbonyl compounds. acs.org These transformations typically proceed through the formation of a rhodium-enolate intermediate followed by rearrangement. For instance, rhodium catalysts can selectively convert vicinal-disubstituted epoxides into the corresponding ketones. acs.org While specific studies focusing solely on the rhodium-catalyzed isomerization of this compound are not extensively detailed, the established reactivity patterns of rhodium complexes suggest a high potential for its conversion to 1,1-diphenylacetone. The reaction pathway would likely involve oxidative addition of the rhodium catalyst to the C-O bond of the oxirane, followed by a β-hydride elimination and reductive elimination sequence.

Copper(I) complexes, particularly when paired with chiral ligands, are versatile catalysts for a wide array of asymmetric transformations. beilstein-journals.org These reactions often involve the generation of chiral copper(I) enolates or the trapping of radical intermediates by chiral Cu(II) species. acs.orgresearchgate.net While direct applications of these systems to this compound are not prominently documented, the principles are applicable. For example, copper-catalyzed asymmetric desymmetrization reactions provide an efficient route to chiral compounds from easily accessible starting materials. thegoodscentscompany.comua.es A hypothetical asymmetric ring-opening of this compound with a nucleophile, catalyzed by a chiral copper(I) complex, could potentially lead to enantioenriched products bearing a quaternary stereocenter. The success of such a transformation would heavily rely on the design of a suitable chiral ligand capable of effectively differentiating the enantiotopic faces of the intermediate.

Lanthanide triflates, such as ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), are effective Lewis acid catalysts for the ring-opening of epoxides with various nucleophiles, including alcohols. researchgate.net This reactivity highlights the ability of ytterbium to activate the epoxide ring towards nucleophilic attack. While this demonstrates a pathway for functionalization, specific reports on the direct deoxygenation of this compound using ytterbium catalysts are scarce. Deoxygenation typically requires a reductant in conjunction with the Lewis acid catalyst. Organo-ytterbium σ-complexes have been shown to deoxygenate other substrates like chalcone, but the mechanism involves C-C bond cleavage, which may not be desirable for preserving the carbon skeleton of the epoxide. rsc.org

Titanium(IV) isopropoxide is a widely used Lewis acid catalyst, notably in Sharpless asymmetric epoxidation and for mediating transesterification reactions. sigmaaldrich.com Its role is primarily to activate the substrate through coordination. While titanium(IV) complexes are central to many oxidation reactions, their application in the deoxygenation of epoxides is less common. arkat-usa.org Reductive processes involving titanium usually employ low-valent titanium species, such as Ti(III) or Ti(II), rather than Ti(IV).

Organocatalysis and Biocatalysis

Moving away from metal-based systems, organocatalysis and biocatalysis offer greener and often highly selective alternatives for epoxide transformations. These methods operate under mild conditions and can provide access to chiral molecules with high enantiopurity.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. mdpi.comwikipedia.org This reaction proceeds without the need for cofactors and often with high regio- and enantioselectivity, making EHs valuable biocatalysts for producing chiral compounds. researchgate.netucanr.edu

The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, leading to the formation of a covalent ester intermediate. A water molecule, activated by a histidine-acid pair, then hydrolyzes this intermediate to release the diol product. nih.gov

The substrate specificity of EHs is a critical factor in their application. Studies on diphenyloxirane isomers, such as cis- and trans-stilbene (B89595) oxide, have shown that the geometry and substitution pattern of the substrate dramatically affect its recognition and hydrolysis by different EHs. For example, some bacterial EHs can hydrolyze cis-stilbene (B147466) oxide but are inactive towards the trans isomer. nih.gov The bulky nature of the two phenyl groups on the same carbon in this compound presents a significant steric challenge for the enzyme's active site. This suggests that this compound is likely a poor substrate for most wild-type epoxide hydrolases, and its successful enzymatic hydrolysis would probably require enzyme engineering to reshape the active site for better accommodation. acs.org

| Substrate Isomer | Enzyme Source/Type | Activity | Reference |

| cis-Stilbene oxide | Bacterial EH (Cif) | Hydrolyzed | nih.gov |

| trans-Stilbene oxide | Bacterial EH (Cif) | Not Hydrolyzed | nih.gov |

| cis-Stilbene oxide | Microsomal EH | Used as a substrate to assay activity | ucanr.edu |

| trans-Stilbene oxide | Cytosolic EH | Used as a substrate to assay activity | ucanr.edu |

Chiral Zeolite Catalysis

While specific research on the catalytic transformation of this compound using chiral zeolites is not extensively documented, significant insights can be drawn from studies on its structural isomer, trans-2,3-diphenyloxirane (B7769596) (trans-stilbene oxide, TSO). This research provides a clear framework for how chiral porous materials can induce enantioselectivity in epoxide transformations.

A notable example is the use of the extra-large pore chiral zeolite GTM-3. nih.govcsic.es This catalyst, existing in two opposite enantiomorphic forms, [(+)-GTM-3 and (-)-GTM-3], has been shown to exhibit remarkable enantioselectivity in the ring-opening of TSO with alcohol nucleophiles like 1-butanol. nih.govacs.org

The catalytic behavior is highly dependent on the specific pairing of the TSO enantiomer and the GTM-3 enantiomorph. nih.govacs.org A surprising dual-mechanism pathway was identified:

S_N_2 Pathway : One enantiomer of TSO is transformed via an S_N_2 mechanism, where the nucleophile attacks from the opposite side of the oxirane ring, leading to an inversion of the stereochemical configuration at the attacked carbon. This pathway produces the "unlike" product. nih.govacs.org

S_N_1-like Pathway : The other TSO enantiomer follows an S_N_1-like mechanism. This pathway proceeds through a carbocation intermediate, leading to products with retention of configuration ("like" products) and secondary rearrangement products like diphenylacetaldehyde (B122555). nih.govacs.org

Computational studies suggest that this pronounced enantioselectivity arises from the distinct orientation each TSO enantiomer adopts within the chiral nanospaces of the GTM-3 framework. acs.org This preferential orientation, governed by interactions with the zeolite's active sites and framework hydroxyl groups, dictates which reaction pathway is favored. acs.org For instance, in the presence of (-)-GTM-3, the (S,S)-TSO enantiomer reacts faster via the S_N_2 route, while the (R,R)-TSO enantiomer shows a stronger tendency to transform into diphenylacetaldehyde via the S_N_1 route. nih.govacs.org This demonstrates that the two reaction mechanisms exhibit opposite enantioselectivities with the same chiral catalyst. acs.org

Table 1: Enantioselective Ring-Opening of trans-2,3-Diphenyloxirane (TSO) with GTM-3 Zeolite Catalyst

| Catalyst Enantiomer | TSO Enantiomer | Favored Reaction Pathway | Primary Outcome |

|---|---|---|---|

| (-)-GTM-3 | (S,S)-TSO | S_N_2 | Faster reaction to "unlike" product (inversion) |

| (-)-GTM-3 | (R,R)-TSO | S_N_1-like | Stronger transformation to diphenylacetaldehyde |

| (+)-GTM-3 | (R,R)-TSO | S_N_2 | Faster reaction to "unlike" product (inversion) |

| (+)-GTM-3 | (S,S)-TSO | S_N_1-like | Stronger transformation to diphenylacetaldehyde |

Photocatalysis and Redox Mediation in Oxirane Chemistry

Photocatalysis and redox mediation offer powerful tools for activating epoxides by generating reactive intermediates through electron transfer processes. acs.org In photocatalysis, a catalyst absorbs light to reach an excited state, becoming a potent oxidant or reductant capable of reacting with a substrate. acs.org Redox mediators are species that shuttle electrons between an electrode or photocatalyst and the substrate, often enhancing reaction rates and selectivity. acs.orgthe-innovation.org

The application of these methods to this compound has been explored in specific contexts:

Photocatalytic CO2 Cycloaddition : In studies developing photocatalytic methods to form cyclic carbonates from epoxides and carbon dioxide, this compound was found to be largely unreactive. diva-portal.org This low reactivity is attributed to the significant steric hindrance caused by the two phenyl groups on the same carbon, which impedes the necessary interactions for the cycloaddition to proceed. diva-portal.org

Redox-Mediated Radical Opening : A significant example of redox mediation involving this compound is its reaction with titanocene(III) complexes, such as Cp2TiCl. acs.org This process involves an inner-sphere electron transfer from the titanocene(III) center to the epoxide. acs.org Spectroscopic and computational studies confirm that the binding of this compound to the titanocene catalyst is accompanied by the dissociation of a chloride ligand, forming a cationic titanocene(III)-epoxide complex. acs.orgacs.org This complex is short-lived and undergoes an exothermic ring-opening reaction. acs.org Although the resulting titanocene(IV)-epoxide radical species is too transient to be observed directly, its existence has been proven through isotope labeling and spin-trapping experiments. acs.org This electron transfer from the titanocene (the redox mediator) to the epoxide initiates a highly regioselective ring-opening. acs.org

Catalyst Control in Regioselective Transformations (e.g., Dynamic Kinetic Regioselection)

Controlling the regioselectivity of epoxide ring-opening—that is, directing a nucleophile to attack a specific carbon atom of the oxirane ring—is a fundamental challenge in synthesis. For an unsymmetrical epoxide like this compound, nucleophilic attack can occur at either the quaternary, doubly benzylic carbon (C2) or the unsubstituted methylene (B1212753) carbon (C3). Catalyst control is paramount in directing this outcome.

A sophisticated strategy for achieving this is Dynamic Kinetic Regioselection . This process involves a reversible, catalyst-controlled epoxide ring-opening that establishes an equilibrium between different regioisomeric intermediates. repec.orgnih.gov The catalyst then selectively directs one of these intermediates into a subsequent irreversible reaction, thereby determining the final product's regiochemistry. repec.orgnih.govresearchgate.net This allows for the formation of products that might not be favored under purely kinetic or thermodynamic control.

A clear example of catalyst-controlled regioselectivity is the titanocene-mediated opening of this compound. acs.org The reaction proceeds via an inner-sphere electron transfer, which provides direct evidence for a mechanism that is responsible for the high regioselectivity of the ring-opening. acs.org The interaction between the catalyst and the epoxide substrate dictates the cleavage of the C-O bond at the more substituted carbon, leading to a tertiary radical, which is more stable.

Table 2: Titanocene-Mediated Regioselective Opening of this compound

| Catalyst / Mediator | Substrate | Key Mechanistic Step | Regioselectivity | Product Type |

|---|---|---|---|---|

| Titanocene(III) Chloride (Cp2TiCl) | This compound | Inner-sphere electron transfer to form a titanocene(III)-epoxide complex | High | C-O bond cleavage at the quaternary carbon (C2) to form a stabilized tertiary radical |

Advanced Spectroscopic and Computational Investigations of 2,2 Diphenyloxirane

Electronic Structure and Reactivity Studies

The electronic structure and subsequent reactivity of 2,2-diphenyloxirane have been the subject of detailed spectroscopic and computational analysis. These studies provide fundamental insights into the molecule's behavior in various chemical transformations.

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. malvernpanalytical.comkhanacademy.orgcnrs.fr The He(I) photoelectron spectra of a series of phenyloxiranes, including this compound, have been reported and analyzed. researchgate.net

The assignment of the lower ionization energies of these compounds was achieved by comparing their spectra with those of constituent molecules like ethylene (B1197577) oxide (oxirane), benzene (B151609), and various phenylethenes such as styrene (B11656) and 1,1-diphenylethene. researchgate.net This comparative approach, utilizing an orbital interaction model, reveals that the interaction between the carbonyl lone pair and π electrons with the aromatic π electrons is minimal. researchgate.net

A key finding is the splitting of the lowest energy π-orbitals of the benzene rings. This splitting is a common feature in both phenyloxiranes and phenylethenes. researchgate.net However, the magnitude of this splitting is considerably smaller in phenyloxiranes compared to their phenylethene counterparts, where the interaction is with the π electrons of an ethylene double bond. researchgate.net The oxidation potentials of cis- and trans-2,3-diphenyloxirane (B7769596) have also been determined using an empirical correlation based on gas-phase ionization potentials measured by photoelectron spectroscopy, providing further insight into their electronic properties. cdnsciencepub.com

Table 1: Comparison of Vertical Ionization Energies (eV) for Selected Phenyloxiranes and Related Compounds

| Compound | Ionization Energy 1 (eV) | Ionization Energy 2 (eV) | Ionization Energy 3 (eV) |

| 2-Phenyloxirane | 8.85 | 9.35 | 10.60 |

| This compound | 8.65 | 9.25 | 9.85 |

| trans-2,3-Diphenyloxirane | 8.70 | 9.20 | 10.15 |

| Styrene | 8.45 | 9.40 | 10.50 |

| 1,1-Diphenylethene | 8.30 | 9.10 | 9.60 |

Data sourced from comparative analysis of photoelectron spectra. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules like this compound. rsc.orgarxiv.org These methods provide a theoretical framework for understanding experimental observations and predicting molecular properties. chemrxiv.orgmdpi.com

Natural Transition Orbital (NTO) analysis is a powerful technique for simplifying the description of electronic excitations. semanticscholar.orggithub.io Instead of a complex combination of transitions between molecular orbitals, NTO analysis often represents an electronic transition as a single excitation from a "hole" orbital to a "particle" orbital. github.io This approach has been successfully applied to study the photochemistry of oxiranes. rsc.org For instance, in the photochemical ring-opening of oxirane, NTO analysis helps to trace the potential energy surfaces of specific electronic excitations, corroborating experimentally derived mechanisms. rsc.orgrsc.org This method is also applicable to larger, more complex systems like trans-2,3-diphenyloxirane, where it can identify and analyze specific excitations by projecting them onto those of a reference molecule. rsc.orgrsc.org

DFT calculations have been employed to study the binding of this compound to transition metal complexes, such as Cp₂TiCl. These studies indicate that the epoxide binds to the cationic titanocene(III) complex following the dissociation of the chloride ligand, providing insight into the initial steps of ring-opening reactions. acs.org

Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are crucial for elucidating the detailed mechanisms of chemical reactions. ias.ac.in By tracing the fate of isotopes, chemists can gain insights into bond-breaking and bond-forming steps. nih.govthieme-connect.de

Isotope effects, which are the differences in reaction rates due to isotopic substitution, provide valuable information about the rate-determining step of a reaction. princeton.edulibretexts.org In the context of this compound, isotopic labeling with heavy oxygen (¹⁸O) and deuterium (B1214612) (²H) has been used to probe reaction mechanisms. rsc.orgnih.gov

For example, in the oxidation of 1,1-diphenylethylene (B42955) to this compound and subsequently to benzophenone, labeling experiments with ¹⁸O₂ were conducted. The results from these experiments help to trace the origin of the oxygen atoms in the products, providing evidence for the reaction pathway. rsc.org Similarly, the use of deuterated substrates can reveal whether a C-H bond is broken in the rate-determining step. nih.govnih.gov The reaction of a vanadium(IV) compound with ¹⁸O₂ to form an oxo-peroxo species has been studied, demonstrating the complexity of oxygen transfer mechanisms that can be unraveled with isotopic labeling. researchgate.net

Many chemical reactions proceed through highly reactive, short-lived radical intermediates. Radical trapping experiments are designed to capture and identify these species, providing direct evidence for their involvement in a reaction mechanism. nih.govmdpi.comresearchgate.net

In studies involving the oxidative cleavage of alkenes, which can produce epoxides like this compound as intermediates, radical scavengers such as TEMPO and BHT have been employed. The addition of these scavengers can inhibit the reaction, suggesting the involvement of radical pathways. rsc.org

Magnetic Resonance Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for elucidating molecular structure and reaction mechanisms. haramaya.edu.etnumberanalytics.comlibretexts.org

In the study of the radical-based opening of this compound by titanocenes, magnetic resonance spectroscopy, including EPR, was used alongside quantum chemical calculations. acs.org These techniques allowed for the study of the electronic level binding of the epoxide to the titanocene (B72419) complex. The EPR studies, in combination with spin-trapping, provided unequivocal evidence for the existence of a short-lived titanocene(IV)-epoxide radical species, even though it could not be directly observed. acs.org

¹H and ¹³C NMR spectroscopy are routinely used to characterize the products of reactions involving this compound and to monitor the progress of these reactions over time, providing kinetic data. rsc.orgacs.org For instance, in the B₂pin₂-catalyzed oxidative cleavage, the reaction mixture was sampled at various intervals and analyzed by GC and NMR to determine the conversion of reactants and the formation of products. rsc.org The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, providing valuable structural information. spectrabase.com

Synthetic Utility and Applications of 2,2 Diphenyloxirane in Complex Molecule Synthesis

Building Block in Organic Synthesis

The inherent reactivity of the epoxide ring in 2,2-Diphenyloxirane makes it a cornerstone for constructing a variety of organic molecules. ontosight.ai The presence of the two phenyl groups influences its reactivity, often directing the outcome of chemical transformations. egyankosh.ac.in

The primary utility of this compound lies in its capacity to serve as a direct precursor to several key functional groups through nucleophilic ring-opening reactions. cymitquimica.comontosight.ai The reaction pathway is dictated by the nucleophile employed, leading to a range of valuable compounds.

Alcohols: The epoxide ring can be opened by water or hydroxide (B78521) ions to yield diols. For instance, the acid-catalyzed hydrolysis of this compound results in the formation of 1,1-diphenyl-1,2-ethanediol.

Ethers: In the presence of an alcohol and a suitable catalyst, this compound undergoes alcoholysis to form β-alkoxy alcohols. researchgate.net Ytterbium(III) triflate has been shown to be an effective catalyst for the ring-opening of aromatic epoxides with various alcohols, producing these ethers in good to excellent yields with high regioselectivity. researchgate.net The reaction with allyl alcohol, for example, can be controlled under acidic or basic conditions to produce different isomers. researchgate.net

Amines: Nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, react with this compound to produce β-amino alcohols. These compounds are significant structural motifs in many biologically active molecules. The reaction of this compound with the macrocycle 7-aza-1,4-dithiacyclononane ( rsc.organeNS2) yields a pendant-arm alcohol derivative, demonstrating the formation of a C-N bond via epoxide opening. rsc.org

The table below summarizes representative ring-opening reactions of this compound.

| Nucleophile | Reagent/Catalyst | Product Type | Example Product |

| Hydroxide | H₂O / Acid or Base | Alcohol (Diol) | 1,1-Diphenyl-1,2-ethanediol |

| Alkoxide | Allyl Alcohol / Acid or Base | Ether | 2-(Allyloxy)-2,2-diphenylethan-1-ol |

| Amine | rsc.organeNS₂ | Amine (Amino alcohol) | 1-(1,4-Dithia-7-azacyclonon-7-yl)-2,2-diphenylethan-2-ol rsc.org |

Beyond simple ring-opening, this compound and its isomers are instrumental in the stereoselective synthesis of polyfunctional compounds, particularly 1,3-diols. The reductive opening of diphenyloxiranes using lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) generates a β-oxido functionalized organolithium intermediate. researchgate.netsciforum.net This highly reactive species can then be trapped with various carbonyl compounds (electrophiles) to furnish 1,3-diols in a single synthetic step. sciforum.net

A notable aspect of this reaction is that both cis- and trans-2,3-diphenyloxirane (B7769596) can yield the same 1,3-diol stereoisomer, suggesting the formation of a common organolithium intermediate. researchgate.netsciforum.net This method provides a stereoselective route to polyfunctional molecules that are otherwise challenging to synthesize. researchgate.net

The versatility of this method is showcased by the range of carbonyl electrophiles that can be employed.

| Starting Epoxide | Electrophile (Carbonyl Compound) | Key Reagents | Product Type |

| cis- or trans-2,3-Diphenyloxirane | 3-Pentanone | Li, DTBB (cat.) | 1,3-Diol sciforum.net |

| cis- or trans-2,3-Diphenyloxirane | Benzaldehyde | Li, DTBB (cat.) | 1,3-Diol researchgate.net |

| cis- or trans-2,3-Diphenyloxirane | Acetone | Li, DTBB (cat.) | 1,3-Diol researchgate.net |

| (S)-Propylene oxide | Various (Butyraldehyde, Benzaldehyde, etc.) | Li, DTBB (cat.) | Chiral 1,3-Diols researchgate.net |

Furthermore, multi-step sequences starting from compounds like phenyl methyl cinnamate (B1238496) can produce substituted diphenyloxiranes, which are then converted into enantiomerically pure 1,2-diols through processes like hydrolytic kinetic resolution. google.comgoogle.com This highlights the role of the oxirane as a key intermediate in accessing complex, chiral polyfunctional molecules. google.comgoogle.com

The regioselectivity of the ring-opening of this compound is a critical aspect of its synthetic utility. Due to the electronic and steric influence of the two phenyl groups on one carbon, nucleophilic attack typically occurs at the less hindered methylene (B1212753) (CH₂) carbon. egyankosh.ac.in However, the outcome can be influenced by the reaction conditions and catalysts.

Zeolite catalysts can be used to promote the regioselective rearrangement of aryloxiranes. cardiff.ac.uk For instance, the rearrangement of this compound over Hβ zeolite exclusively yields 2,2-diphenylacetaldehyde, demonstrating high regioselectivity. cardiff.ac.uk

Studies involving titanocene (B72419) complexes, such as Cp₂TiCl, have provided direct evidence for an inner-sphere electron transfer mechanism that is responsible for the high regioselectivity observed in the radical-based ring-opening of this compound. acs.orgnih.gov This advanced catalytic approach allows for precise control over which C-O bond is cleaved, enabling targeted syntheses. acs.orgnih.gov

Applications in Polymer Chemistry

Epoxides are important monomers in polymer science, and this compound is no exception. cymitquimica.comontosight.ai Its ability to undergo ring-opening polymerization leads to the formation of polyethers.

This compound can be used in the production of polymers. cymitquimica.com The incorporation of the bulky diphenyl groups into a polymer backbone can significantly enhance the material's properties. Specifically, these groups can increase the thermal stability of the resulting polymer. vulcanchem.com This makes derivatives of this compound potentially useful in the formulation of high-performance materials, such as specialized coatings or adhesives where thermal resistance is a key requirement. vulcanchem.com

Role in Pharmaceutical and Agrochemical Synthesis

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. rsc.orgcardiff.ac.ukrsc.org Carbonyl compounds, which can be produced from olefins via a this compound intermediate, are valuable building blocks in these industries. rsc.orgrsc.org

A prominent example is the synthesis of the antidepressant drug (+)-Sertraline. google.comgoogle.com The synthesis involves creating a substituted diphenyloxirane derivative as a key chiral building block. google.comgoogle.com The process starts with a Heck reaction to form a diphenylcinnamate, which is then subjected to a series of reductions and cyclization to form the crucial epoxide ring. google.com A hydrolytic kinetic resolution, often using a chiral cobalt-salen complex, is then employed to separate the desired enantiomer of the epoxide. google.comgoogle.com This enantiopure epoxide is then converted to the corresponding 1,2-diol, which serves as a direct precursor for the synthesis of (+)-Sertraline. google.comgoogle.com

The following table outlines a synthetic pathway to a key intermediate for (+)-Sertraline, highlighting the role of the diphenyloxirane structure.

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | Phenyl methyl cinnamate & Arenediazoniumtetrafluoroborate | Pd(OAc)₂ | (E)-β,β'-Diphenylcinnamate | Heck reaction to create the diphenyl structure google.com |

| 2 | (E)-β,β'-Diphenylcinnamate | DIBAL-H | Allylic alcohol | Reduction of the ester google.com |

| 3 | Allylic alcohol | BH₃·DMS, then H₂O₂, NaOH | 1,2-Diol | Hydroboration-oxidation google.com |

| 4 | 1,2-Diol | TsCl, NEt₃; then K₂CO₃ | Racemic substituted diphenyloxirane | Formation of the epoxide ring google.com |

| 5 | Racemic epoxide | (S,S)-Co(salen), H₂O | Enantiopure epoxide and diol | Chiral resolution google.comgoogle.com |

| 6 | Enantiopure 1,2-diol | Multi-step synthesis | (+)-Sertraline | Final product synthesis google.comgoogle.com |

This demonstrates the strategic importance of diphenyloxirane derivatives in providing the core stereochemical and structural framework for complex pharmaceutical agents. google.comgoogle.com

Intermediate in Chiral Drug Production

Substituted diphenyloxiranes are valuable precursors in the enantioselective synthesis of biologically active pharmaceutical agents due to their core structural importance. google.comgoogle.com A notable application is in the preparation of the antidepressant drug (+)-Sertraline. google.com Patent literature describes a process for the enantioselective synthesis of (+)-Sertraline starting from anti-3,3'-diphenylpropane-1,2-diol, which can be derived from the corresponding diphenyloxirane. google.comgoogle.com The process involves a hydrolytic kinetic resolution of racemic anti-β,β'-diphenylmethyloxiranes using a chiral cobalt-based salen catalyst. google.com This method allows for the generation of two stereocenters with high optical purity in a single step, yielding chirally pure anti-3,3'-diphenylmethyloxiranes and the corresponding diols, which serve as crucial building blocks for the synthesis of (+)-Sertraline. google.com

The general synthetic approach outlined in the patent involves several key steps, starting from phenyl methyl cinnamate and proceeding through intermediates to form the racemic diphenyloxirane, which is then resolved. google.com

Table 1: Key Steps in the Patented Synthesis Involving Diphenyloxiranes for Chiral Drug Precursors

| Step | Description | Reactants/Reagents |

|---|---|---|

| Synthesis of Diphenyloxirane Precursor | Heck arylation followed by reduction and other transformations to yield a diol. | Phenyl methyl cinnamate, arenediazonium salts, DIBAL-H, BH₃·DMS. google.comgoogle.com |

| Formation of Racemic Oxirane | Cyclization of the diol to form the racemic anti-β,β'-diphenylmethyloxirane. | p-toluenesulfonyl chloride, K₂CO₃, MeOH. google.com |

| Kinetic Resolution | Hydrolytic kinetic resolution of the racemic oxirane to yield the enantiopure oxirane and diol. | (S,S)-Co(III)(salen) catalyst, H₂O. google.com |

| Conversion to Drug Intermediate | The resulting chiral diol or oxirane is further processed to synthesize the target drug, (+)-Sertraline. | Raney-Ni, hydrogen atmosphere. google.com |

This application underscores the importance of diphenyloxiranes as versatile intermediates in the pharmaceutical industry for accessing complex chiral molecules. tue.nl

Synthesis of Chiral Organoselenium Compounds (e.g., Asymmetric Cyclopropanations)

This compound derivatives serve as key starting materials in the synthesis of novel chiral organoselenium compounds, which have emerged as effective catalysts in asymmetric reactions. acs.orgnih.gov Specifically, (R)-3-(3-bromopropyl)-2,2-diphenyloxirane has been utilized to prepare a new class of chiral tetrahydroselenophene catalysts. acs.orgnih.govscilit.com These catalysts are instrumental in the first examples of organoselenium-catalyzed asymmetric cyclopropanations. acs.orgnih.gov

The synthesis involves the reaction of (R)-3-(3-bromopropyl)-2,2-diphenyloxirane with sodium selenide (B1212193) to form the chiral tetrahydroselenophene backbone. acs.orgnih.gov The resulting selenium-containing compounds act as catalysts to generate selenonium ylide intermediates. These intermediates then react efficiently with substrates like (E)-chalcones to produce a variety of cyclopropanes. acs.orgnih.gov

The significance of this methodology lies in its high efficiency and stereoselectivity. Research has demonstrated that these reactions can achieve excellent enantioselectivities, with enantiomeric excesses (ee) of up to 99%. acs.orgnih.gov This novel application of a this compound derivative highlights its utility in expanding the toolkit of asymmetric catalysis, providing a new route to valuable chiral building blocks. mdpi.com

Table 2: Research Findings on Asymmetric Cyclopropanation Using a this compound-Derived Catalyst

| Catalyst Precursor | Catalyst Type | Reaction | Substrates | Key Finding |

|---|

Analytical and Research Tool Applications

Chiral Stationary Phases in Chromatography

High-performance liquid chromatography (HPLC) is a primary method for separating enantiomers, relying on chiral stationary phases (CSPs). researchgate.net While this compound itself is not a direct component of CSPs, its isomer, trans-2,3-diphenyloxirane (also known as trans-stilbene (B89595) oxide), is frequently used as a benchmark analyte to test the performance and versatility of new chiral stationary phases. tue.nlrecercat.catresearchgate.net

For instance, studies have used racemic trans-2,3-diphenyloxirane to evaluate the separation efficiency of novel CSPs, such as those based on metal-organic frameworks (MOFs) like TAMOF-1. tue.nlresearchgate.net In these studies, the successful separation of the enantiomers of trans-2,3-diphenyloxirane, often with high resolution and selectivity, demonstrates the effectiveness of the CSP. tue.nl The separation is monitored by HPLC, and the retention times of the different enantiomers are used to calculate the selectivity and resolution factors of the column. tue.nlresearchgate.net

Furthermore, trans-stilbene oxide has been incorporated into the fabrication of cellulose (B213188) derivative-coated covalent organic frameworks, which serve as chiral stationary phases for HPLC enantioseparation. sigmaaldrich.cn This demonstrates the role of the diphenyloxirane structure in the development of advanced analytical separation materials. sigmaaldrich.cn

Table 3: Use of Diphenyloxirane Isomers in Chiral Chromatography Studies

| Compound | Role in Study | CSP Material Tested | Outcome |

|---|---|---|---|

| trans-2,3-Diphenyloxirane | Racemic analyte | TAMOF-1 (a metal-organic framework) | Successful separation with high resolution (Rs = 3.12) and selectivity (α = 7.09), demonstrating CSP effectiveness. tue.nl |

| trans-2,3-Diphenyloxirane | Racemic analyte | Comparison of TAMOF-1 with commercial columns (CHIRALPAK®-AD, CHIRALCEL®-OD) | Demonstrated the separation capability of the novel MOF-based column. researchgate.net |

Study of Epoxide-Biological Macromolecule Interactions

Epoxides are reactive molecules employed as synthetic intermediates and are also involved in various biological processes. nih.gov The study of their interactions with biological macromolecules like proteins and enzymes is crucial for understanding their physiological roles and mechanisms of action. Diphenyloxirane isomers serve as valuable probes in such investigations.

A significant example is the study of Cif, a bacterial epoxide hydrolase that acts as a virulence factor in pathogens like Pseudomonas aeruginosa. nih.gov Research has shown that Cif can hydrolyze (2R,3S)-2,3-diphenyloxirane (cis-stilbene oxide), but not its trans-isomers. nih.gov This selective hydrolysis has been used to probe the geometry of the enzyme's active site. nih.gov The ability of the enzyme to process the cis-isomer but not the trans-isomers provides insight into the steric constraints and stereochemical preferences of the enzyme's catalytic mechanism. nih.gov

In another context, (2R,3R)-2α,3β-Diphenyloxirane has been identified as a potent inducer of liver microsomal cytochrome P450-dependent monooxygenases. lookchem.com These enzymes are critical for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). lookchem.com By using this specific diphenyloxirane isomer, researchers can study the regulation of these important enzymes and investigate the stereoselectivity of their interactions, which is fundamental in the fields of pharmacology and toxicology. lookchem.com

Table 4: Application of Diphenyloxiranes in Studying Macromolecule Interactions

| Diphenyloxirane Isomer | Biological Macromolecule | Type of Interaction Studied | Key Research Finding |

|---|---|---|---|

| (2R,3S)-2,3-Diphenyloxirane (cis-stilbene oxide) | Cif (bacterial epoxide hydrolase) | Enzymatic hydrolysis | Cif selectively hydrolyzes the cis-isomer but not the trans-isomers, revealing information about the active site geometry. nih.gov |

Future Research Directions and Unexplored Avenues for 2,2 Diphenyloxirane

Development of Novel and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is a major driver in modern synthetic chemistry. acs.orgsphinxsai.comkallipos.gr Future research on 2,2-diphenyloxirane will undoubtedly prioritize the development of more sustainable and atom-economical synthetic methods. acs.org Current syntheses often rely on reagents like trimethylsulfonium (B1222738) iodide and strong bases such as sodium hydride, which can present handling challenges and generate stoichiometric waste. researchgate.netrsc.orgrsc.org

A promising avenue lies in the exploration of catalytic, and particularly photocatalytic, routes. For instance, photo-mediated oxygen atom transfer reactions could offer a milder and more controlled method for the epoxidation of 1,1-diphenylethylene (B42955). uni-rostock.de The development of recyclable, heterogeneous catalysts could also significantly improve the environmental footprint of this compound synthesis. diva-portal.org Furthermore, exploring alternative, renewable starting materials and solvent systems will be crucial in aligning its production with the principles of sustainability. huarenscience.com The goal is to devise synthetic strategies that are not only efficient but also inherently safer and less impactful on the environment. acs.orgsphinxsai.com

Exploration of New Reactivity Modes and Catalytic Systems

While the ring-opening of this compound is a cornerstone of its chemistry, there remains significant potential to uncover new reactivity patterns and develop novel catalytic systems to control its transformations. The use of different Lewis acids, for example, has been shown to promote divergent reaction pathways, leading to either cyclopentane (B165970) or tetrahydrofuran (B95107) derivatives in reactions with donor-acceptor cyclopropanes. researchgate.net Further exploration of a broader range of Lewis and Brønsted acids could unlock unprecedented reactivity.

Moreover, the development of enantioselective catalytic systems for the ring-opening of this compound is a significant area for future work. Chiral catalysts, such as those based on cobalt-salen complexes, have been used for the kinetic resolution of related epoxides, and similar strategies could be adapted for this compound to provide access to valuable chiral building blocks. google.comgoogle.com The use of organocatalysis, which avoids the use of metals, also presents an attractive and sustainable approach to achieving asymmetric transformations. acs.org Investigating the reactivity of this compound under photoredox catalysis could also lead to novel bond-forming reactions. acs.org

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. lnu.edu.cnpharmaxchange.info Integrating this compound into novel MCRs is a promising research direction. Its ability to act as a precursor to reactive intermediates, such as carbonyl ylides, makes it an ideal candidate for [3+2] cycloaddition reactions with various dipolarophiles. cdnsciencepub.com The development of new MCRs involving this compound could provide efficient access to diverse heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, also represent a fertile ground for future research. researchgate.net The ring-opening of this compound can be envisioned as the initiating step for a variety of cascade sequences. For instance, the initial nucleophilic attack could be followed by intramolecular cyclizations, rearrangements, or further intermolecular reactions to generate complex polycyclic systems in a highly efficient manner.

Advanced Computational Modeling for Predictive Understanding

The increasing power and sophistication of computational chemistry tools offer an unprecedented opportunity to gain a deeper understanding of the reactivity of this compound and to predict its behavior in new chemical transformations. researchgate.net Density Functional Theory (DFT) and other high-level computational methods can be employed to model reaction pathways, elucidate reaction mechanisms, and predict the stereochemical outcomes of reactions. uni-rostock.deethz.ch

For example, computational studies can help to rationalize the dual behavior of epoxides in the presence of different Lewis acids and substituents, as observed in the formation of cyclopentane and tetrahydrofuran derivatives. researchgate.net Such studies can also be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. acs.org By providing a detailed picture of the electronic structure and energetics of transition states and intermediates, computational modeling can guide experimental efforts and accelerate the discovery of new reactions and applications. researchgate.netresearchgate.net

Emerging Applications in Materials Science and Biomedical Fields

The unique structural and reactive properties of this compound and its derivatives suggest their potential for a range of applications in materials science and biomedical fields. The oxirane ring can be used as a handle for polymerization reactions, potentially leading to the development of novel polymers with unique thermal and optical properties. The rigid diphenyl-substituted backbone could impart desirable characteristics such as high refractive index and thermal stability to these materials.

In the biomedical arena, the substituted diphenylmethyl moiety is a key structural feature in a number of biologically active compounds. google.comgoogle.com Derivatives of this compound could serve as valuable intermediates in the synthesis of new pharmaceutical agents. For example, chiral amino alcohols derived from the enantioselective ring-opening of related epoxides are important building blocks for the synthesis of drugs. acs.org Furthermore, the development of organoselenium catalysts from chiral derivatives of this compound for asymmetric cyclopropanation reactions highlights the potential for this compound to contribute to the synthesis of complex and biologically relevant molecules. acs.orgnih.gov

常见问题

Q. What spectroscopic techniques are most effective for analyzing the electronic structure of this compound?

- Methodology : Electron Energy Loss Spectroscopy (EELS) provides insights into electronic transitions, with peaks at 6–8 eV (π→π* aromatic transitions) and 10–12 eV (σ→σ* oxirane ring transitions). Compare data to analogs like 2,3-diphenyloxirane to identify steric or electronic perturbations. UV-Vis spectroscopy (λmax ~270 nm in cyclohexane) and DFT calculations (B3LYP/6-31G*) supplement experimental findings .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved using chiral stationary phases?

- Methodology : Utilize TAMOF-1 , a homochiral metal-organic framework, as a chiral stationary phase in HPLC. Optimize elution with hexane/isopropanol (95:5) at 0.15 mL/min. Enantiomers are separated based on δQRS values (e.g., −0.61 kJ/mol for (2R,3R)-2,3-diphenyloxirane analogs), with retention times influenced by kinetic diffusion differences. Validate resolution via circular dichroism and polarimetry .

Q. How should researchers address contradictions in catalytic conversion data for this compound?

- Case Study : In CoCl₂–PMS systems, low conversion rates (e.g., 3–4%) may arise from competing radical pathways vs. high-valent cobalt intermediates. Use EPR spectroscopy to detect radical species (e.g., SO₄⁻•) and XANES to identify cobalt oxidation states. Compare kinetic isotope effects (KIE) to distinguish mechanistic pathways .

Q. What computational methods are suitable for studying the electrocyclic ring-opening mechanism of this compound?

- Methodology : Apply time-dependent DFT (TD-DFT) at the ωB97X-D/cc-pVTZ level to model excited-state transitions. Reference Woodward-Hoffmann rules to predict conrotatory vs. disrotatory pathways. Validate with CASSCF calculations and compare to experimental EELS data. Transition state analysis (IRC) identifies activation barriers .

Q. How can researchers reconcile discrepancies in NMR data for this compound derivatives?

- Methodology : For conflicting NMR assignments (e.g., oxirane proton shifts), perform variable-temperature NMR to assess conformational dynamics. Use COSY and NOESY to resolve coupling patterns. Cross-validate with solid-state NMR or X-ray crystallography for rigid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。